molecular formula C18H14Cl2N6O B14958204 2-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide

2-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide

Cat. No.: B14958204
M. Wt: 401.2 g/mol
InChI Key: JYORWHYYVVMTGV-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a chlorine atom at position 2 and a 1H-tetrazol-1-yl group at position 3. The side chain comprises a 2-(5-chloro-1H-indol-3-yl)ethyl group, which introduces both lipophilic and aromatic characteristics. The tetrazole group, a bioisostere for carboxylic acids, may improve metabolic stability and solubility .

Properties

Molecular Formula

C18H14Cl2N6O

Molecular Weight

401.2 g/mol

IUPAC Name

2-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H14Cl2N6O/c19-12-1-4-17-14(7-12)11(9-22-17)5-6-21-18(27)15-8-13(2-3-16(15)20)26-10-23-24-25-26/h1-4,7-10,22H,5-6H2,(H,21,27)

InChI Key

JYORWHYYVVMTGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Tetrazole-Containing Analogs

  • Bioisosteric Role : The tetrazole group (pKa ~4.9) mimics carboxylic acids, enhancing metabolic stability and avoiding ionization at physiological pH. This is critical for oral bioavailability .
  • Example: Compounds like 3d and 3g in showed significant anti-nociceptive activity, likely due to tetrazole-mediated interactions with opioid or COX receptors.

Chloro vs. Methoxy Substitutions

  • Chloro Groups : Increase lipophilicity (logP ~3.9 for ’s compound) and electronegativity, favoring hydrophobic binding pockets.
  • Methoxy Groups : Improve solubility (e.g., 5-methoxy indole in ) but may reduce CNS penetration due to higher polarity .

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